Cas no 944893-74-7 (1-Ethyl-1H-indole-5-carbaldehyde)

1-Ethyl-1H-indole-5-carbaldehyde structure
944893-74-7 structure
Nombre del producto:1-Ethyl-1H-indole-5-carbaldehyde
Número CAS:944893-74-7
MF:C11H11NO
Megavatios:173.211142778397
MDL:MFCD09455244
CID:802506
PubChem ID:17221160

1-Ethyl-1H-indole-5-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 1-Ethyl-1H-indole-5-carbaldehyde
    • 1-ethylindole-5-carbaldehyde
    • 1H-Indole-5-carboxaldehyde,1-ethyl-
    • N-ethylindole-5-carboxyaldehyde
    • 1-Ethyl-1H-indole-5-carboxaldehyde (ACI)
    • 1-Ethylindole-5-carboxaldehyde
    • MFCD09455244
    • 944893-74-7
    • EN300-365043
    • D94811
    • LS-01848
    • AKOS000321668
    • DTXSID80589404
    • SCHEMBL9287208
    • STK501444
    • Z1198220570
    • CS-0152003
    • ALBB-004946
    • SY082164
    • MDL: MFCD09455244
    • Renchi: 1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3
    • Clave inchi: WWOYPVXWHICMOY-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=C2C=CN(C2=CC=1)CC

Atributos calculados

  • Calidad precisa: 173.08400
  • Masa isotópica única: 173.084063974g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 193
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 22Ų
  • Xlogp3: 1.8

Propiedades experimentales

  • PSA: 22.00000
  • Logp: 2.47370

1-Ethyl-1H-indole-5-carbaldehyde Información de Seguridad

  • Nivel de peligro:IRRITANT

1-Ethyl-1H-indole-5-carbaldehyde Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Ethyl-1H-indole-5-carbaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222643-5g
1-Ethyl-1H-indole-5-carbaldehyde
944893-74-7 98%
5g
¥1894.00 2024-04-24
Enamine
EN300-365043-0.25g
1-ethyl-1H-indole-5-carbaldehyde
944893-74-7 95%
0.25g
$44.0 2023-05-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1882-5G
1-ethyl-1H-indole-5-carbaldehyde
944893-74-7 95%
5g
¥ 1,564.00 2023-04-12
Chemenu
CM115681-10g
1-ethyl-1H-indole-5-carbaldehyde
944893-74-7 95%
10g
$960 2021-08-06
eNovation Chemicals LLC
Y1015336-5g
1-ETHYL-1H-INDOLE-5-CARBALDEHYDE
944893-74-7 95+%
5g
$290 2023-09-04
TRC
E902743-500mg
1-ethyl-1H-indole-5-carbaldehyde
944893-74-7
500mg
$ 135.00 2022-06-05
Apollo Scientific
OR928526-5g
1-Ethyl-1H-indole-5-carbaldehyde
944893-74-7 95%
5g
£358.00 2025-02-21
Enamine
EN300-365043-2.5g
1-ethyl-1H-indole-5-carbaldehyde
944893-74-7 95%
2.5g
$224.0 2023-05-30
Chemenu
CM115681-1g
1-ethyl-1H-indole-5-carbaldehyde
944893-74-7 95%
1g
$99 2024-07-19
Matrix Scientific
036760-500mg
1-Ethyl-1H-indole-5-carbaldehyde
944893-74-7
500mg
$189.00 2023-09-09

1-Ethyl-1H-indole-5-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  1 h, rt
1.2 3 d, 50 °C
Referencia
Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells
Alvarez, Raquel; Gajate, Consuelo; Puebla, Pilar; Mollinedo, Faustino; Medarde, Manuel; et al, European Journal of Medicinal Chemistry, 2018, 158, 167-183

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  reflux
Referencia
Synthesis of 3,5-diaryl substituted indole derivatives and its selective iodide ion chemosensing
Rathikrishnan, Krishnaswamy R.; Indirapriyadharshini, Vellore K.; Ramakrishna, Seeram; Murugan, Rajendiran, Spectrochimica Acta, 2012, 86, 640-644

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 rt → 35 °C; 18 h, 35 °C
Referencia
Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib
Bagnolini, Greta; Milano, Domenico; Manerba, Marcella; Schipani, Fabrizio; Ortega, Jose Antonio; et al, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 rt → 35 °C; 18 h, 35 °C
Referencia
Pyrazolylquinolinone compounds and compositions for the treatment of tumors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
Synthesis of Podophyllotoxin Derivatives as Potential Antitumor Agents
Sun, Yanjun; Chen, Hong; Hua, Huiming; Liu, Yongfeng; Zhang, Shi, Chemistry of Natural Compounds, 2014, 50(3), 408-413

1-Ethyl-1H-indole-5-carbaldehyde Raw materials

1-Ethyl-1H-indole-5-carbaldehyde Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:944893-74-7)1-Ethyl-1H-indole-5-carbaldehyde
A1095153
Pureza:99%
Cantidad:5g
Precio ($):255.0